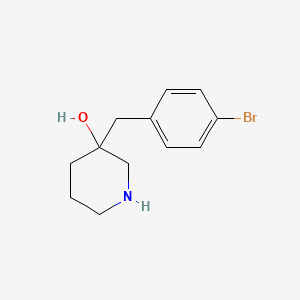

3-(4-Bromobenzyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C12H16BrNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2 |

InChI Key |

ROKLTWGJLNEPLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CC2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preclinical Biological Evaluation and Pharmacological Characterization

In Vitro Screening and Assay Development

No studies detailing the anti-proliferative or antimicrobial activities of 3-(4-Bromobenzyl)piperidin-3-ol have been reported. While various piperidine (B6355638) derivatives have been investigated for such properties, data specific to this compound is not available in the reviewed literature. nih.govresearchgate.netnih.govnih.govijcmas.comresearchgate.netmdpi.com

There is no published data on the inhibitory effects of this compound against the specified enzymes. Research has been conducted on other piperidine-containing molecules as inhibitors for enzymes such as:

Checkpoint Kinase 1 (ChK1): Certain thiophenecarboxamide ureas with a piperidin-3-yl moiety have been identified as ChK1 inhibitors. nih.gov

Lysine Specific Demethylase 1 (LSD1): A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have shown potent inhibitory activity against LSD1. nih.govnih.gov

Phosphodiesterase 4 (PDE4): Various compounds are known as PDE4 inhibitors, but none are identified as this compound. wikipedia.orgbioworld.comnih.govsigmaaldrich.com

Cyclooxygenase (COX): Numerous non-steroidal anti-inflammatory drugs (NSAIDs) function as COX inhibitors, but this specific compound is not among them. nih.govnih.gov

DNA Gyrase and Topoisomerase: While DNA gyrase is a target for novel antibiotics, no studies link this compound to its inhibition. nih.govnih.govmedchemexpress.commedchemexpress.comtargetmol.com

However, these findings are not directly applicable to this compound.

No receptor binding or functional assay data for this compound is available. The literature describes other piperidine-containing compounds that interact with various receptors:

Serotonin (B10506) Receptors: Multiple classes of piperidine derivatives have been synthesized and tested for their affinity and selectivity for serotonin receptors, particularly the 5-HT2A subtype. researchgate.netnih.govnih.govresearchgate.net

Histamine (B1213489) H3 Receptors: Antagonists for the H3 receptor often feature a piperidine scaffold, but data for this compound is absent. wikipedia.orgnih.govnih.govdrugbank.comrndsystems.com

Cannabinoid Receptors: The cannabinoid receptor family is a target for various synthetic ligands, some of which incorporate piperidine structures, but not the specific compound . nih.govsemanticscholar.orgnih.govgoogle.comunife.it

Without specific studies, the receptor binding profile of this compound remains uncharacterized.

In Vivo Preclinical Studies in Animal Models (Excluding Clinical Human Trials)

No in vivo studies assessing the efficacy of this compound in any preclinical disease models have been published. While related compounds have been tested in models for inflammation, pain, and cancer, this specific molecule has not. nih.govnih.govbioworld.com

There is no information available regarding the pharmacodynamic properties of this compound in any non-human biological system.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the 3-(4-Bromobenzyl)piperidin-3-ol Scaffold

The this compound scaffold possesses several key pharmacophoric features that are essential for its biological activity, particularly as an inhibitor of monoamine transporters. These features have been identified through extensive SAR studies of related piperidine (B6355638) analogs. The fundamental components of the pharmacophore include:

A Basic Nitrogen Atom: The piperidine nitrogen is a crucial feature, as it is typically protonated at physiological pH. This positive charge allows for ionic interactions with negatively charged residues, such as aspartate, in the binding pockets of target proteins like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Aromatic Ring: The benzyl (B1604629) moiety provides a large hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic amino acid residues within the transporter binding sites.

A Hydrogen Bond Donor/Acceptor: The tertiary hydroxyl group at the C-3 position of the piperidine ring can act as both a hydrogen bond donor and acceptor. This feature is critical for forming specific hydrogen bonds that anchor the ligand in the binding site and contribute to its potency and selectivity.

A Defined Stereochemical Arrangement: The spatial orientation of these features is paramount. The relative positions of the benzyl group and the hydroxyl group on the piperidine ring, as well as the chirality of the C-3 carbon, dictate the precise fit of the molecule into the target's binding pocket.

These elements collectively define the pharmacophore necessary for high-affinity binding to monoamine transporters.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of the this compound structure have provided profound insights into how each component influences biological activity and selectivity.

The substitution pattern on the aromatic ring is a critical determinant of both potency and selectivity for monoamine transporters. The introduction of a halogen atom, such as bromine, can significantly enhance binding affinity. nih.govacs.org In studies of related 4-arylpiperidine analogs, para-substitution with a halogen is often preferred over meta-substitution. nih.gov For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the chloro-substituted compound demonstrated comparable potency to the lead compound. nih.gov The introduction of halogens like bromine can optimize pharmacokinetic properties and improve biological activities. nih.govacs.org This is attributed to the ability of the halogen to form favorable interactions, such as halogen bonds, with the target protein and to increase the lipophilicity of the compound, which can enhance its ability to cross cellular membranes. nih.gov

The nature of the halogen itself is also important. In one study on piperidine derivatives, a 4-chlorophenyl analog showed a potent inhibitory concentration (IC50) of 22 ± 3 μM, whereas a 4-fluorophenyl analog was less potent with an IC50 of 33 ± 5 μM. nih.gov This suggests that the size, electronegativity, and polarizability of the halogen atom play a fine-tuning role in the interaction with the receptor.

The hydroxyl group at the C-3 position of the piperidine ring is a pivotal element for biological activity. Its ability to participate in hydrogen bonding interactions is often essential for high-affinity binding. The position and stereochemistry of this hydroxyl group can dramatically impact potency and selectivity. Studies on related piperidine derivatives have shown that the presence and location of a hydroxyl group are crucial for interaction with monoamine transporters. nih.gov For example, the addition of a hydroxyl function to certain piperidine structures was found to increase their monoamine oxidase (MAO) inhibitory effect. nih.gov

The stereochemistry of the hydroxyl group is also a determining factor. In studies of 3,4-disubstituted piperidines, the relative orientation (cis or trans) of the substituents, including the hydroxyl group, significantly influences selectivity for DAT, NET, and SERT. acs.orgnih.gov

The nitrogen atom of the piperidine ring is a common site for modification in drug design to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net An electron-withdrawing substituent linked to the first position of piperidine has been noted as an important structural feature for human monoamine oxidase (hMAO) inhibition. nih.gov

In many classes of piperidine-based monoamine transporter inhibitors, the N-substituent plays a key role in orienting the molecule within the binding site and can introduce additional points of interaction. For instance, N-benzyl substitution is a common strategy. nih.gov Studies on N-benzylpiperidine analogues have shown that introducing electron-withdrawing groups on the benzyl ring can be beneficial for binding to the dopamine transporter (DAT). nih.gov The nature of the N-substituent can also influence the selectivity profile. For example, in a series of piperidine-based inhibitors, small amino functional groups on the piperidine ring yielded compounds with higher activity for MAO-B inhibition. acs.org

Stereochemical Aspects of Biological Activity

Stereochemistry is a critical factor governing the biological activity of this compound and its analogs. The three-dimensional arrangement of the pharmacophoric elements must be precise to ensure optimal interaction with the chiral environment of the receptor binding site. nih.govmdpi.com

The relative stereochemistry of the substituents on the piperidine ring has a profound impact on activity and selectivity. For example, in 3,4-disubstituted piperidine analogs, the cis and trans isomers, as well as their individual enantiomers, exhibit distinct profiles. Studies have revealed that (-)-cis analogues can show selectivity for DAT/NET, while (-)-trans and (+)-cis isomers may be selective for SERT or SERT/NET. acs.orgnih.gov This highlights the importance of the spatial relationship between the aryl group and other substituents on the piperidine ring.

Furthermore, the absolute configuration of chiral centers is crucial. In many chiral drugs, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even produce unwanted side effects. nih.gov For 4-alkyl-4-arylpiperidine derivatives, potent opioid agonists typically exhibit a preference for an axial orientation of the 4-aryl group in their protonated form. nih.gov This underscores the need for stereoselective synthesis to obtain the desired biologically active isomer. acs.orgacs.org

Development of Structure-Activity Hypotheses for Lead Optimization

Based on the SAR findings, several hypotheses can be formulated to guide the lead optimization of compounds based on the this compound scaffold. Lead optimization aims to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. patsnap.comcriver.com

A primary strategy is structural simplification , which involves removing non-essential structural elements to reduce molecular complexity and improve properties like synthetic accessibility and ADMET profiles. nih.gov For piperidine-based structures, this could involve simplifying the N-substituent or exploring smaller halogen substitutions on the benzyl ring.

Another key strategy is the systematic modification of substituents . Based on the SAR data, the following hypotheses can be proposed for optimization:

Aryl Ring Substitution: Exploring different halogen substitutions (e.g., Cl, F, I) at the para-position of the benzyl ring could fine-tune the electronic and steric properties to optimize binding affinity and selectivity. Moving the bromo-substituent to the meta- or ortho-position could also be explored to probe different regions of the binding pocket.

Piperidine C-3 Position: While the hydroxyl group is important, its replacement with other hydrogen-bonding groups, such as an amino or amide group, could lead to altered selectivity profiles. The stereochemistry at this position must be strictly controlled to retain activity.

Piperidine N-Substitution: The N-benzyl group can be replaced with other arylalkyl or alkyl substituents to modulate lipophilicity and basicity, which can impact brain penetration and selectivity for different transporters. acs.org

Computational modeling , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize the observed SAR and to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. patsnap.com

The table below presents hypothetical data for a series of 3-benzylpiperidin-3-ol (B595819) analogs to illustrate the potential impact of substitutions on dopamine transporter (DAT) affinity.

| Compound | R1 (N-substituent) | R2 (Aryl-substituent) | R3 (C-3 substituent) | DAT Ki (nM) |

| 1 | H | 4-Br | OH | 50 |

| 2 | CH3 | 4-Br | OH | 35 |

| 3 | Benzyl | 4-Br | OH | 20 |

| 4 | H | 4-Cl | OH | 65 |

| 5 | H | 4-F | OH | 80 |

| 6 | H | H | OH | 150 |

| 7 | H | 4-Br | OCH3 | 200 |

| 8 | H | 4-Br | H | 500 |

This data illustrates that N-alkylation and N-benzylation (compounds 2 and 3) can increase affinity compared to the unsubstituted parent (compound 1). It also shows the importance of the para-bromo substituent (compare compounds 1, 4, 5, and 6) and the C-3 hydroxyl group (compare compounds 1, 7, and 8) for high-affinity binding.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the interactions that drive biological activity.

Prediction of Binding Modes and Affinities

For a molecule like 3-(4-Bromobenzyl)piperidin-3-ol, molecular docking would be employed to predict how it fits into the binding site of a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The scoring functions estimate the binding free energy, with lower scores typically indicating a more stable complex and, therefore, a higher binding affinity.

In studies of similar piperidine (B6355638) derivatives, such as those targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, docking studies have been instrumental. nih.govdoaj.org For instance, a new arylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into the AChE receptor to identify its binding mode. researchgate.netresearchgate.net The results showed that the binding orientation depended on the protonation state of the piperazine (B1678402) nitrogen, with the xanthine (B1682287) moiety binding to the catalytic active site (CAS) and the arylpiperazine fragment to the peripheral anionic site (PAS). researchgate.netresearchgate.net

A hypothetical docking study of this compound would likely reveal the bromobenzyl group engaging in hydrophobic interactions or halogen bonds within a specific pocket of the target protein, while the piperidin-3-ol moiety could form crucial hydrogen bonds. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of its potential potency. For example, in a study of novel piperidine derivatives as HDM2 inhibitors, top-scoring molecules had binding energies of -6.639 and -6.305 kcal/mol. researchgate.net

Table 1: Illustrative Molecular Docking Results for Piperidine Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | -7.8 | TYR121, PHE290, SER200 |

| Piperidine Core | -4.5 | SER200 |

| Benzylpiperidine | -6.2 | TYR121, PHE290 |

Note: This data is illustrative and based on typical findings for similar compounds.

Identification of Key Amino Acid Residues for Ligand Binding

A significant outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are critical for stabilizing the ligand-receptor complex.

For this compound, the hydroxyl group on the piperidine ring is a prime candidate for forming hydrogen bonds with polar residues like serine, threonine, or tyrosine in the active site. The benzyl (B1604629) group, with its aromatic ring, could participate in pi-pi stacking with residues such as phenylalanine, tyrosine, or tryptophan. Furthermore, the bromine atom on the benzyl ring could form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

In a study of piperidine and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, molecular modeling identified the protein-ligand interactions responsible for their high affinity. nih.gov Similarly, for a newly discovered S1R ligand, computational studies revealed the crucial amino acid residues that interacted with the compound. rsc.org

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation and to explore the conformational landscape of the complex.

For this compound, an MD simulation would be initiated with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand and the surrounding protein residues would be monitored. A stable binding pose is indicated if the ligand remains within the binding pocket and maintains its key interactions. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often calculated to quantify its stability.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. asianpubs.orgresearchgate.netirjweb.comyoutube.com

For this compound, a DFT calculation would reveal the spatial distribution of the HOMO and LUMO. It is likely that the HOMO would be localized on the electron-rich bromobenzyl group, while the LUMO might be distributed across the piperidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. In a study of substituted piperidine phenyl hydrazines, the electronic properties, including frontier orbitals and band gap energies, were calculated using DFT to predict chemical stability and reactivity. asianpubs.org

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical stability |

Note: This data is illustrative and based on typical findings for similar compounds.

Mapping of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netwolfram.comnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map is colored to indicate regions of negative, positive, and neutral electrostatic potential.

For this compound, an MEP map would likely show a region of negative potential (typically colored red) around the electronegative oxygen atom of the hydroxyl group and the bromine atom. nih.gov Regions of positive potential (blue) might be found around the hydrogen atoms, particularly the one attached to the hydroxyl group. The aromatic ring would likely exhibit a region of neutral or slightly negative potential. These features would highlight the sites on the molecule that are most likely to engage in electrostatic interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. Studies on other bioactive compounds have used MEP maps to identify reactive sites and understand intermolecular interactions. researchgate.netnih.gov

In Silico Lead Optimization and Virtual Screening Strategies

In silico methods are instrumental in the hit-to-lead and lead optimization phases of drug discovery, providing a time- and cost-effective alternative to extensive empirical screening. nih.gov Virtual screening, in particular, enables the rapid assessment of large compound libraries to identify molecules with a high probability of binding to a specific biological target. nih.gov

Virtual Screening Approaches

A compound like this compound can serve as a valuable starting point or "fragment" in virtual screening campaigns. There are two primary strategies where this molecule could be employed:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. The this compound structure, with its hydrogen bond donor (hydroxyl group), hydrogen bond acceptor (nitrogen atom), and hydrophobic/aromatic region (bromobenzyl group), could be used to search for other molecules in a database that share these key features. arxiv.org

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking can be used to screen libraries of compounds. youtube.com In this approach, this compound or its derivatives would be computationally "docked" into the binding site of the target. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of compounds for subsequent experimental testing. nih.gov The bromophenyl group, for example, may favorably occupy a hydrophobic pocket within the receptor binding site. nih.gov

Lead Optimization Strategies

Once an initial hit is identified, computational strategies can guide its optimization into a more potent and drug-like lead compound. For a molecule like this compound, several optimization avenues can be explored in silico:

Fragment Growing: The core piperidinol structure can be "grown" by computationally adding new functional groups to explore interactions with adjacent pockets in the binding site. For example, modifications to the benzyl ring or the piperidine nitrogen could be simulated to enhance binding affinity.

Scaffold Hopping: This strategy involves replacing the central piperidine scaffold with other chemical structures while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking. nih.gov These simulations can reveal the importance of specific interactions, such as hydrogen bonds formed by the 3-hydroxyl group or cation-pi interactions involving the piperidine nitrogen, in anchoring the ligand in the binding site. nih.gov

Illustrative Data from In Silico Analysis

The following tables represent the type of data that would be generated during a computational evaluation of this compound and its analogs. The data presented is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Molecular Docking Scores of this compound Analogs against a Kinase Target

| Compound | Analog Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | This compound | -8.5 | H-bond with backbone, hydrophobic interaction with bromophenyl |

| 2 | 3-(4-Chlorobenzyl)piperidin-3-ol | -8.2 | H-bond with backbone, hydrophobic interaction with chlorophenyl |

| 3 | 3-(4-Fluorobenzyl)piperidin-3-ol | -7.9 | H-bond with backbone, hydrophobic interaction with fluorophenyl |

| 4 | 3-Benzylpiperidin-3-ol (B595819) | -7.5 | H-bond with backbone, hydrophobic interaction with phenyl |

| 5 | 3-(4-Bromobenzyl)piperidine | -6.8 | Hydrophobic interaction with bromophenyl |

Table 2: Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties of Hypothetical Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |

| 1 | 270.17 | 3.1 | 1 | 1 | Good |

| 2 | 225.72 | 2.9 | 1 | 1 | Good |

| 3 | 209.27 | 2.7 | 1 | 1 | Good |

| 4 | 191.27 | 2.5 | 1 | 1 | Good |

| 5 | 254.17 | 3.4 | 0 | 1 | Moderate |

These computational approaches, by providing detailed insights into structure-activity relationships and predicting drug-like properties, can significantly accelerate the journey from an initial chemical entity like this compound to a potential clinical candidate. researchgate.net

Mechanistic Investigations and Target Deconvolution

Identification and Validation of Specific Molecular Targets (e.g., Receptors, Enzymes, Proteins)

No studies have been published that identify or validate any specific molecular targets for 3-(4-Bromobenzyl)piperidin-3-ol . Consequently, there is no information regarding its potential interactions with receptors, enzymes, or other proteins.

Elucidation of the Mechanism of Action at the Cellular and Subcellular Levels

There is no available data elucidating the mechanism of action of This compound at either the cellular or subcellular level.

Characterization of Signaling Pathways Modulated by the Compound

Research characterizing any signaling pathways that may be modulated by This compound has not been reported.

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

Without an identified molecular target, investigations into the binding mechanism of This compound , including whether it acts at an allosteric or orthosteric site, have not been conducted or published.

Future Research Directions and Preclinical Therapeutic Implications

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency or Selectivity

The structural scaffold of 3-(4-Bromobenzyl)piperidin-3-ol offers numerous opportunities for chemical modification to enhance its pharmacological properties. The rational design of next-generation analogues is a key strategy to improve potency, selectivity, and pharmacokinetic profiles. This process often involves a combination of traditional medicinal chemistry techniques and modern computational approaches. nih.gov

Key strategies for analogue design include:

Scaffold Hopping and Bioisosteric Replacement : The central piperidine (B6355638) ring or the bromobenzyl group can be replaced with other cyclic systems or bioisosteres to explore new chemical space and potentially discover novel biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies : A modular synthesis approach allows for the rapid creation of a library of analogues. drexel.edu By systematically modifying different parts of the molecule—such as the position of the bromo group on the phenyl ring, replacement with other halogens or functional groups, and substitution on the piperidine nitrogen—researchers can elucidate critical structure-activity relationships.

Computer-Aided Drug Design (CADD) : Molecular docking studies using models of target proteins can guide the design of analogues with improved binding affinity and selectivity. nih.govdrexel.edu This computational approach helps prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. nih.gov

The synthesis of these new analogues often relies on developing efficient and cost-effective chemical pathways. Modern organic chemistry provides a variety of methods for the synthesis of substituted piperidines, which are crucial for building upon the core structure of this compound. nih.gov

Table 1: Strategies for Analogue Design

| Design Strategy | Description | Potential Outcome | Example Modification on this compound |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure to determine which parts are responsible for its biological activity. | Enhanced potency and selectivity. | Replacing the 4-bromo substituent with chloro, fluoro, or methyl groups. |

| Scaffold Hopping | Replacing the core molecular framework (scaffold) with a chemically different one while retaining similar biological activity. nih.gov | Novel intellectual property, improved properties. | Replacing the piperidine ring with a pyrrolidine or morpholine ring. |

| Computer-Aided Drug Design (CADD) | Using computational models to predict how a molecule will interact with a biological target. nih.gov | Improved binding affinity and target specificity. | Docking proposed analogues into a kinase inhibitor binding site to optimize interactions. |

Exploration of Novel Therapeutic Areas Based on Preclinical Pharmacological Profiles

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Analogues based on this core have shown activity in a wide range of therapeutic areas. For instance, piperidinyl piperidine analogues have been developed as potent and selective M2 muscarinic receptor antagonists, which have potential applications in treating neurological disorders by enhancing acetylcholine release in the brain. nih.gov Furthermore, other heterocyclic derivatives containing piperidine have been investigated as potential treatments for Alzheimer's disease. researchgate.net

Given the versatility of the piperidine core, preclinical pharmacological profiling of this compound and its next-generation analogues could uncover novel therapeutic opportunities. A broad screening approach against a panel of receptors, enzymes, and ion channels could reveal unexpected activities. For example, various kinase inhibitors utilize pyrazolo[3,4-b]pyridine scaffolds, which share structural similarities with substituted piperidines, suggesting a potential role in oncology. nih.gov Similarly, the discovery of potent activity against breast cancer cell lines by novel 1,3-thiazole analogues underscores the potential for heterocyclic compounds in cancer treatment. mdpi.com

Application of Advanced Preclinical Models for Disease State Evaluation

To accurately predict the clinical potential of novel analogues, it is crucial to move beyond traditional 2D cell cultures and utilize more physiologically relevant preclinical models.

Organoid Technology : Organoids are three-dimensional (3D) multicellular constructs derived from stem cells that mimic the microanatomy and physiology of their corresponding organs. mdpi.com Patient-derived organoids, sometimes called "tumoroids" in cancer research, can preserve the genetic and histological features of the original tumor. nih.govnih.gov These models provide a powerful platform for testing the efficacy of new compounds in a context that reflects human disease more accurately than conventional cell lines. nih.gov They are particularly valuable for drug screening and can help predict patient-specific responses to treatment. nih.gov

Table 2: Comparison of Preclinical Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Cost-effective, high-throughput screening. | Lacks the complex cell-cell and cell-matrix interactions of native tissue. |

| Organoids | 3D self-organizing structures grown from stem cells that mimic organ architecture and function. mdpi.comfrontiersin.org | High physiological relevance, potential for personalized medicine using patient-derived cells. nih.govnih.gov | Lack of vascularization and immune components, higher cost and complexity. |

| Animal Models | Live animals used to study disease and test drug efficacy and safety. | Provides data on systemic effects, pharmacokinetics, and complex biological responses. mdpi.com | Ethical concerns, high cost, species differences may not fully predict human response. |

Integration of Multi-Omics Data to Inform Preclinical Development

The integration of various "omics" technologies—such as genomics, proteomics, and metabolomics—provides a holistic view of the molecular mechanisms underlying disease and drug response. nih.gov This systems-biology approach is invaluable for informing the preclinical development of compounds like this compound. nih.gov

By applying multi-omics approaches, researchers can:

Identify and Validate Drug Targets : Genomics and proteomics can help identify the specific molecular targets with which a compound or its analogues interact. uniroma1.itresearchgate.net

Discover Biomarkers : Analyzing omics data from preclinical models treated with the compound can lead to the discovery of biomarkers that predict therapeutic response or resistance. frontiersin.org

Elucidate Mechanisms of Action : Transcriptomics (studying RNA) and metabolomics (studying metabolites) can reveal the downstream pathways affected by the drug, offering a deeper understanding of its mechanism of action. mdpi.com

The main challenge lies in the computational integration and interpretation of these large, heterogeneous datasets. nih.govnih.gov However, the development of advanced bioinformatics tools is making it increasingly feasible to combine multi-omics data to gain deeper mechanistic insights and guide drug development. rsc.orgmdpi.com

Table 3: Applications of 'Omics' Technologies in Preclinical Development

| 'Omics' Field | Area of Study | Application in Drug Development |

|---|---|---|

| Genomics | The complete set of DNA, including all genes. nih.gov | Target identification, understanding genetic basis of disease, pharmacogenomics. uniroma1.it |

| Transcriptomics | The complete set of RNA transcripts. | Measuring changes in gene expression in response to a drug. |

| Proteomics | The entire complement of proteins in a cell or organism. nih.gov | Identifying protein targets, studying post-translational modifications, biomarker discovery. uniroma1.it |

| Metabolomics | The complete set of small-molecule metabolites. nih.gov | Understanding drug effects on metabolic pathways, identifying toxicity markers. |

Development of Prodrug Strategies or Delivery Systems for Preclinical Proof-of-Concept Studies

A compound's intrinsic potency is meaningless if it cannot reach its target in the body. Prodrug strategies involve the chemical modification of an active drug into an inactive or less active form that is converted back to the active drug in vivo. nih.gov This approach is a powerful tool for overcoming pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism. nih.govacs.org

For this compound, the tertiary alcohol (-OH) group is an ideal handle for derivatization into a prodrug. Potential strategies include:

Ester Prodrugs : Converting the hydroxyl group into an ester can increase lipophilicity, potentially enhancing absorption across biological membranes. The ester is then cleaved by endogenous esterase enzymes in the body to release the active parent drug.

Phosphate Esters : Adding a phosphate group can dramatically increase aqueous solubility, which is beneficial for developing intravenous formulations. Alkaline phosphatases in the body can then cleave the phosphate to release the active compound.

Carbamate Prodrugs : Carbamate linkers can also be used to modify the hydroxyl group, offering another way to tune the physicochemical properties of the molecule.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromobenzyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between a piperidin-3-ol precursor and a 4-bromobenzyl halide. Key parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzylation .

- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Data Table : Example reaction conditions from analogous piperidine derivatives:

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | 4-Bromobenzyl bromide, K₂CO₃, DMF, 50°C | 65–72 | |

| Reduction | NaBH₄, MeOH, RT | 85–90 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

- NMR spectroscopy : Compare H/C NMR peaks to theoretical predictions (e.g., δ ~3.5–4.0 ppm for piperidine protons; δ ~4.3 ppm for benzylic CH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 284.03 (C₁₂H₁₅BrNO⁺) .

- X-ray powder diffraction (XRPD) : For crystalline forms, compare experimental vs. simulated patterns to detect polymorphism .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in downstream functionalization?

Answer: The 4-bromobenzyl group enables:

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromine site .

- Electrophilic substitution : Bromine acts as a directing group for regioselective nitration or sulfonation .

Contradiction Note : While bromine typically enhances electrophilic substitution, steric hindrance from the piperidine ring may reduce reactivity in some cases. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

Answer: Discrepancies often arise from:

- Crystalline vs. amorphous forms : XRPD and DSC can identify polymorphs with differing solubility profiles .

- Solvent polarity effects : Test solubility in DMSO, ethanol, and buffer solutions (pH 1–10) to map pH-dependent behavior .

Methodological Tip : Use the Hildebrand solubility parameter (δ) to correlate experimental solubility with computational COSMO-RS predictions .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .

- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities >0.1% .

Key Finding : Piperidine derivatives are prone to oxidation; adding antioxidants (e.g., BHT) during storage improves stability .

Q. What computational tools are effective for predicting the compound’s binding affinity to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with protein structures (e.g., serotonin receptors) to identify binding poses .

- Pharmacophore modeling : Map hydrophobic (bromobenzyl) and hydrogen-bonding (piperidin-3-ol) features to prioritize targets .

Validation : Compare docking scores with experimental IC₅₀ values from radioligand binding assays .

Q. How can acid addition salts of this compound improve pharmaceutical applicability?

Answer:

- Salt formation : React with HCl or citric acid to enhance solubility and bioavailability .

- Characterization : Confirm salt stoichiometry via elemental analysis and thermal methods (TGA-DSC) .

Data Insight : Hydrochloride salts of analogous piperidines show 2–3x higher aqueous solubility than free bases .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Answer:

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts for stereocontrol .

Critical Factor : Temperature and solvent polarity significantly impact enantiomer separation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.